PTK-IN-6a
Description
Significance of Protein Tyrosine Kinases in Cellular Regulation and Disease Pathogenesis
Protein tyrosine kinases (PTKs) are a crucial class of intracellular enzymes that mediate tyrosine phosphorylation of downstream molecules, playing fundamental roles in signal transduction pathways frontiersin.orgbioconductor.org. These enzymes are essential for regulating a myriad of physiological cellular processes, including cell proliferation, differentiation, migration, metabolism, and apoptosis bioconductor.orgnih.govre3data.orgresearchgate.net. PTKs relay signals from various cell surface receptors, such as growth factor receptors, adhesion receptors, immunoreceptors, and cytokine receptors frontiersin.orgbioconductor.org.
However, dysregulation of PTK activity is intimately correlated with the pathogenesis of diverse human diseases, most notably cancers, leukemias, and inflammatory disorders frontiersin.orgnih.govre3data.orgashpublications.org. For instance, aberrant or overexpressed PTKs are implicated in neoplastic development and progression, contributing to hyperproliferation, angiogenesis, invasion, and chemotherapy resistance in various tumors re3data.orgnih.gov. Specific examples include the involvement of Janus kinases (Jak), Src-family kinases, Syk, and Btk families in immune-mediated disorders, and the role of PTKs in idiopathic pulmonary fibrosis frontiersin.orgresearchgate.net. The constitutive oncogenic activation of PTKs in cancer cells makes them attractive therapeutic targets re3data.org.
Rationale for the Discovery and Investigation of Novel PTK Inhibitor Candidates
Given the critical roles of PTKs in disease pathogenesis, their inhibition has emerged as a promising therapeutic strategy frontiersin.orgre3data.orgashpublications.org. The development of small molecule PTK inhibitors aims to block or modulate the aberrant signaling pathways driven by these enzymes ashpublications.orgcbijournal.com. Historically, the discovery of PTK activities linked to viral transforming proteins and the SRC oncogene paved the way for understanding their significance in cancer, prompting systematic efforts to synthesize tyrosine phosphorylation inhibitors, often referred to as tyrphostins ashpublications.orgnih.gov.
The rationale for discovering novel PTK inhibitor candidates stems from several factors:
Targeted Therapy: PTK inhibitors offer a highly targeted approach to disease treatment by specifically interfering with the molecular mechanisms underlying the pathology, potentially leading to more effective therapies with reduced off-target effects compared to conventional treatments bioconductor.orgashpublications.org.
Addressing Resistance: While existing PTK inhibitors have shown remarkable efficacy (e.g., Imatinib (B729) for chronic myelogenous leukemia), resistance often emerges due to mutations or overexpression of the target kinases or activation of compensatory signaling pathways nih.govashpublications.orgnih.gov. Novel inhibitors with distinct binding modes or broader specificity are needed to overcome these resistance mechanisms researchgate.netnih.gov.
Expanding Therapeutic Indications: The involvement of PTKs in a wide range of diseases beyond oncology, such as autoimmune and inflammatory conditions, necessitates the discovery of new inhibitors tailored for these specific indications frontiersin.orgashpublications.org.
Novel Scaffolds: There is an ongoing interest in identifying multi-targeting PTK inhibitors with novel chemical scaffolds to potentially avoid the limitations of conventional small molecules, such as poor solubility or the development of resistance nih.gov.
Overview of Approaches in Chemical Biology for Modulating Protein Kinase Activity
Chemical biology employs innovative tools and techniques to probe and modulate biological systems, including the activity of protein kinases unimi.itaacrjournals.orgfrontiersin.orguci.edu. Approaches for modulating protein kinase activity often involve the development of small molecules that can inhibit or activate specific kinases, thereby dissecting signaling pathways and identifying critical nodes involved in cellular responses unimi.itaacrjournals.orguci.edu.
Key approaches include:
Small Molecule Inhibitors: The most common strategy involves designing small molecules that bind to the ATP-binding site of kinases, competing with ATP for binding, or to allosteric sites, thereby inhibiting their catalytic activity ashpublications.orgcbijournal.comaacrjournals.orgplos.org. These inhibitors can be non-selective or highly selective for specific kinases aacrjournals.org.
Covalent Kinase Inhibitors: These inhibitors form an irreversible covalent bond with a cysteine residue in the kinase active site, leading to sustained inhibition aacrjournals.org.
Peptide Inhibitors: Peptides can be designed to mimic protein substrates or regulatory motifs, binding to the active site or protein-protein interaction domains (e.g., SH2 or SH3 domains) to modulate kinase activity cbijournal.comaacrjournals.orgnih.gov.
Chemical Genetics: This approach combines chemical and genetic methods to more specifically probe protein function, often by using modified agonists and substrates or by inhibiting kinases with chemical tools unimi.itaacrjournals.org.
Structure-Based Drug Design (SBDD): Leveraging the three-dimensional structures of kinases and their complexes with inhibitors allows for rational design and optimization of novel compounds with improved potency and selectivity researchgate.netnih.gov. Molecular docking studies, for instance, are employed to predict binding affinities and guide lead optimization nih.gov.
High-Throughput Screening (HTS): Large libraries of small molecules are screened against kinase targets to identify initial "hits" that can then be optimized.
Chemical Probes: These are highly selective small molecules used to perturb protein function in a dose-dependent manner, providing insights into the roles of specific kinases in cellular processes uci.edu.
Contextualizing Novel Compounds within Academic Drug Discovery Paradigms
Academic drug discovery plays a vital role in identifying novel compounds and elucidating their mechanisms of action, often focusing on fundamental biological understanding and exploring new therapeutic targets that may not be immediately pursued by industry due to high risk or long development timelines. Novel compounds like PTK-IN-6a emerge from this environment, where research aims to uncover the intricate details of protein kinase function and dysfunction.
Academic paradigms often involve:
Target Identification and Validation: In-depth biological research to identify specific PTKs implicated in disease and validate them as viable drug targets.
Lead Discovery and Optimization: Synthesis and screening of diverse chemical libraries, often through collaborative efforts, to find initial lead compounds and then optimize their potency, selectivity, and pharmacokinetic properties.
Mechanistic Elucidation: Detailed studies to understand how novel compounds interact with their targets and modulate cellular pathways, contributing to a deeper understanding of disease biology.
Exploration of Novel Binding Sites: Beyond the conserved ATP-binding site, academic research often explores allosteric sites or protein-protein interaction domains (e.g., SH2, SH3) as targets for modulation, which can lead to more selective inhibitors frontiersin.orgcbijournal.comnih.gov.
Preclinical Proof-of-Concept: Conducting in vitro and in vivo studies to demonstrate the therapeutic potential of novel compounds in disease models, laying the groundwork for further development.
This compound (PubChem CID: 156014264) is identified as a protein tyrosine kinase inhibitor. Its chemical formula is C25H26ClN7O3, and its IUPAC name is N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide. It is also known by synonyms such as PTK inhibitor 6a and CHEMBL4635399.
Properties
Molecular Formula |
C25H26ClN7O3 |
|---|---|
Molecular Weight |
507.979 |
IUPAC Name |
N-(3-((5-Chloro-2-((4-(2-morpholinoacetamido)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide |
InChI |
InChI=1S/C25H26ClN7O3/c1-2-22(34)29-19-4-3-5-20(14-19)30-24-21(26)15-27-25(32-24)31-18-8-6-17(7-9-18)28-23(35)16-33-10-12-36-13-11-33/h2-9,14-15H,1,10-13,16H2,(H,28,35)(H,29,34)(H2,27,30,31,32) |
InChI Key |
YULLFCKYQFTWEM-UHFFFAOYSA-N |
SMILES |
C=CC(NC1=CC=CC(NC2=NC(NC3=CC=C(NC(CN4CCOCC4)=O)C=C3)=NC=C2Cl)=C1)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PTK-IN-6a |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Ptk in 6a
Elucidation of Key Pharmacophoric Features for PTK Activity
Pharmacophoric features represent the essential steric and electronic characteristics of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For PTK inhibitors, common pharmacophoric features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. plos.orgresearchgate.netacs.org
While specific, detailed pharmacophoric features for PTK-IN-6a are not explicitly outlined in available literature, general principles derived from studies on other PTK inhibitors can provide insight. For instance, in the context of ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGF-R) PTK, pharmacophore models have been instrumental in optimizing pyrazolo[3,4-d]pyrimidine derivatives, leading to highly potent inhibitors. researchgate.net The active site of PTKs, such as p60c-src, may exhibit some conformational flexibility, suggesting that while specific pharmacophore patterns are important, the enzyme can adapt to bind ligands as long as these patterns are conserved. nih.gov
Based on the chemical structure of this compound (N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide), several potential pharmacophoric elements can be inferred:
Hydrogen Bond Donors/Acceptors: The presence of multiple amine (-NH-) and amide (-CONH-) linkages, as well as the oxygen atom within the morpholine (B109124) ring, suggests several potential sites for hydrogen bonding interactions with the PTK active site.
Aromatic Rings: The pyrimidine (B1678525) and phenyl rings provide aromatic features crucial for π-π stacking interactions with aromatic residues often found in kinase binding pockets.
Hydrophobic Regions: The morpholine ring, the chloro substituent, and the various alkyl/aryl portions contribute to hydrophobic interactions, which are critical for binding affinity.
These features collectively contribute to the compound's ability to engage with the target PTK, likely by mimicking the natural substrate or ATP, thereby inhibiting kinase activity.
Positional and Substituent Effects on Biological Activity
The placement and nature of substituents on a molecular scaffold can profoundly influence its biological activity. While direct, systematic studies on positional and substituent effects specifically for this compound are not extensively detailed in the provided search results, general principles from PTK inhibitor research and related compound classes offer relevant insights.
For protein tyrosine kinases, specific amino acid residues are critical for function. For example, mutations of the regulatory tyrosine at position 447 to phenylalanine (PTK6-YF) can result in a constitutively active PTK6, whereas a mutation of a critical lysine (B10760008) at position 219 to methionine (PTK6-KM) in the ATP binding site leads to a kinase-dead mutant. daneshyari.com This highlights the extreme sensitivity of PTK activity to changes at specific positions within the protein, which translates to the strict requirements for inhibitor binding. Furthermore, the SH2 and SH3 domains of PTK6 are crucial for its association with target proteins like AKT, indicating that interactions with these domains could also be modulated by specific substituents on an inhibitor. daneshyari.comnih.gov
In broader SAR contexts, the impact of substituents has been observed:
Aromatic Ring Substitutions: Studies on other compounds have shown that the position of substituents on benzene (B151609) rings can significantly influence biological activity. researchgate.net For instance, electron-donating or electron-withdrawing groups can alter activity depending on the phase and specific biological target. rfsafe.com
Heteroaromatic Rings: The introduction of specific heteroaromatic rings, such as a pyrazol-3-yl group, has been shown to provide a good profile of biological activity in some inhibitor series. pharmacophorejournal.com
Steric and Electronic Effects: The size and electronic nature of substituents can dictate binding affinity and selectivity. Large substituents might introduce steric hindrance, while smaller groups could stabilize favorable conformations. pharmacophorejournal.com
Given this compound's complex structure with a pyrimidine core and multiple substituted phenyl and morpholine groups, it is highly probable that the exact position and nature of substituents on these rings and linkers play a critical role in its PTK inhibitory activity. For instance, the chloro substituent on the pyrimidine ring and the morpholine-containing acetylamino group are likely key determinants of its interaction profile.
Rational Design Principles Derived from SAR Studies for Optimized Activity
Rational design is a methodical approach in drug discovery that leverages a detailed understanding of structure-function relationships to predict and create molecules with desired properties. frontiersin.org For PTK inhibitors, SAR studies provide the foundational knowledge for rational design efforts aimed at optimizing activity, selectivity, and pharmacokinetic properties.
Key principles of rational design applied to PTK inhibitors, informed by SAR findings, include:
Structural Understanding: Obtaining high-resolution structural data of PTKs (e.g., via X-ray crystallography or cryo-electron microscopy) and their complexes with inhibitors is paramount. This provides insights into the precise binding modes and interaction points, guiding modifications. frontiersin.org
Mechanistic Insight: Understanding how a PTK catalyzes phosphorylation and how an inhibitor interferes with this process allows for the prediction of how structural modifications will affect function. frontiersin.org For example, understanding the role of key catalytic residues or allosteric sites can lead to the design of inhibitors that target these specific mechanisms. pharmacophorejournal.com
Computational Tools: Advanced computational methods, including molecular docking, molecular dynamics simulations, and pharmacophore modeling, are extensively used to model molecular behavior, predict interactions, and screen virtual libraries for potential lead compounds. frontiersin.orgnih.gov These tools allow for iterative design cycles where hypotheses about structural modifications are tested computationally before experimental synthesis.
For this compound, rational design would involve:
Identifying Essential Binding Motifs: Based on its activity, certain parts of this compound's structure are likely crucial for binding to the PTK active site or an allosteric site. SAR studies would aim to pinpoint these "pharmacophoric" elements.
Optimizing Substituent Identity and Position: Systematic variations of substituents on the pyrimidine, phenyl, and morpholine moieties would be explored to enhance potency, improve selectivity against other kinases, or modify properties like metabolic stability. For example, altering the electron-donating/withdrawing nature of groups or their steric bulk could fine-tune interactions.
Exploring Linker Modifications: The nature and length of the linkers connecting different parts of the molecule (e.g., the anilino and prop-2-enamide linkages) can influence the compound's conformational flexibility and its ability to span different regions of the binding pocket.
Addressing Specificity: Given the large family of PTKs, rational design often focuses on achieving selectivity for a particular PTK (e.g., PTK6, EGFR, Src) to minimize off-target effects. This involves understanding the subtle differences in the binding pockets of various PTKs.
While specific detailed data tables for this compound's SAR are not available in the provided search results, the general principles of PTK inhibitor SAR and rational design are well-established. The following table illustrates common types of structural modifications and their general impact on PTK inhibitor activity, which would be considered in the rational design of compounds like this compound.
Table 1: General Structural Modifications and Their Observed Effects on PTK Inhibitor Activity
| Structural Modification Type | Example Effect on PTK Activity (General) | Reference (General Principle) |
| Introduction of specific aromatic rings | Can lead to highly potent inhibitors (e.g., pyrazolo[3,4-d]pyrimidines for EGFR PTK). researchgate.net | researchgate.net |
| Conformationally constrained analogues | Enhanced selectivity for specific PTKs (e.g., peptidic reporters for Syk). | |
| Substitution of key residues/domains | Can result in constitutively active or kinase-dead mutants (e.g., Y447F or K219M in PTK6). daneshyari.com | daneshyari.com |
| Positional changes of substituents | Significant influence on biological activity (e.g., on benzene rings for antiviral activity). researchgate.net | researchgate.net |
| Electron-donating/withdrawing groups | Can enhance or reduce activity depending on the context (e.g., isoflavonoids). rfsafe.com | rfsafe.com |
| Steric bulk of substituents | Can increase activity (small groups) or decrease it (large groups due to hindrance). pharmacophorejournal.com | pharmacophorejournal.com |
| Modifications to SH2/SH3 domains | Involved in mediating association with targets, impacting overall activity. daneshyari.comnih.gov | daneshyari.comnih.gov |
These principles guide the iterative process of synthesizing and testing new analogs to optimize the desired biological profile of PTK inhibitors, including compounds like this compound.
Computational Chemistry and Molecular Modeling Studies of Ptk in 6a
Ligand-Based and Structure-Based Drug Design Approaches
Drug design strategies are broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). LBDD relies on the chemical information of known active and inactive molecules to establish structure-activity relationships (SARs), without requiring knowledge of the molecular target's three-dimensional (3D) structure. This approach involves identifying common features among active compounds that are crucial for their biological activity gardp.org.
Conversely, SBDD leverages the 3D structural information of the target protein to design novel compounds that can optimally interact with its binding site. Key SBDD techniques include homology modeling, molecular dynamics (MD) simulations, and molecular docking, all aimed at optimizing lead compounds based on their interactions with therapeutic target proteins nih.govresearchgate.net. The rational design of compounds to fit within the active site of PTKs is a common application of SBDD daneshyari.comfrontiersin.org. Computational chemistry, including SBDD, is also applied to address challenges like drug resistance by designing compounds that target mutant proteins or multiple proteins within specific biochemical pathways researchgate.net.
Molecular Docking Simulations with Protein Tyrosine Kinase Targets (e.g., c-kit PTK)
Molecular docking simulations are a cornerstone of computational drug design, enabling the prediction of preferred binding orientations of ligands within the active site of a target protein and estimating their binding affinities nih.gov. AutoDock is a widely recognized software utilized for such studies nih.gov.
Compounds designated as "6a" or related derivatives have been subjected to molecular docking studies, particularly with protein tyrosine kinases like c-kit PTK (PDB code: 1t46). For instance, certain 5-deazaalloxazine analogs, from which compounds like 6a-c can be derived through hydrolysis, demonstrated favorable binding free energies (ΔG_b) when docked into c-kit PTK. These promising poses exhibited ΔG_b values ranging from -13.71 to -12.33 kcal/mol, typically forming one to three hydrogen bonds with the target nih.gov. A related compound, 3h, showed a binding affinity of -11.07 kcal/mol with c-kit PTK nih.gov.
Similarly, molecular docking studies were conducted for 2-arylbenzothiazin-4-one derivatives, including compounds designated as 6a-e, to optimize their potential as PTK inhibitors nih.govresearchgate.net. In one such study, a related compound, 4a, demonstrated a higher binding energy of -9.07 kcal/mol with PTK, in contrast to compound 3b, which had a binding energy of -5.90 kcal/mol researchgate.net.
Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, encompassing compounds labeled 6a-t, were investigated through molecular docking to understand their binding modes with other kinase targets, such as CDK2 and TRKA kinases. These simulations revealed that the synthesized compounds adopted binding modes similar to those of established inhibitors mdpi.com.
The table below summarizes representative molecular docking findings for compounds related to "6a" and their interaction with PTK targets.
Table 1: Representative Molecular Docking Findings for "6a" Related Compounds with PTK Targets
| Compound Class/Designation | Target PTK (PDB ID) | Binding Free Energy (ΔG_b) / Fitness Score | Key Interactions | Source |
| 5-deazaalloxazine analogs (e.g., related to 6a-c) | c-kit PTK (1t46) | -13.71 to -12.33 kcal/mol | 1-3 hydrogen bonds | nih.gov |
| Compound 3h (related to 5-deazaalloxazine analogs) | c-kit PTK (1t46) | -11.07 kcal/mol | - | nih.gov |
| Compound 4a (related to 2-arylbenzothiazin-4-one derivatives) | PTK | -9.07 kcal/mol | - | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 6a-t) | CDK2, TRKA kinases | Binding modes similar to known inhibitors | - | mdpi.com |
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecular systems, including the conformational changes of proteins and the stability of ligand-target complexes over time ucsf.eduvolkamerlab.org. Unlike static docking methods, MD simulations can capture the flexibility of both the ligand and the protein, revealing how a ligand induces conformational changes in the macromolecule to achieve optimal binding volkamerlab.org.
While MD simulations are an integral part of structure-based drug design for lead optimization nih.gov, specific detailed molecular dynamics simulation data for "PTK-IN-6a" or any particular "6a" compound in the context of PTK inhibition were not explicitly found in the provided search results. However, the general application of MD simulations in drug design involves assessing the stability of protein-ligand complexes, identifying crucial interactions that persist over time, and exploring alternative binding poses or pathways that might not be evident from static docking alone volkamerlab.orgbonvinlab.org. Such studies typically involve simulating the ligand-protein complex within a solvated environment under specific thermodynamic conditions to mimic physiological settings bonvinlab.org.
In Silico Prediction of Target Binding and Selectivity
In silico methods are widely employed for predicting target binding and assessing the selectivity of compounds. These computational approaches, including virtual screening and molecular docking, enable the identification of potential binders and the evaluation of their affinity for specific targets nih.govnih.govmdpi.com.
Target-specific selectivity is a critical aspect of drug discovery, defined as a compound's potency to bind to a particular protein in comparison to other potential targets. This concept can be broken down into two components: the compound's absolute potency against the target of interest and its relative potency against other targets frontiersin.org. Computational experiments, particularly with large-scale kinase inhibitor datasets, utilize optimization-based selectivity scoring to identify compounds that are both potent and selective for desired kinase targets frontiersin.org.
For compounds designated as "6a" across various studies, the molecular docking results, such as the calculated binding free energies (ΔG_b), directly serve as in silico predictions of their target binding strength nih.govresearchgate.net. The investigation of these compounds against different PTK family members (e.g., c-kit, CDK2, TRKA, VEGFR-2, FGFR-1, PDGFR-b) provides insights into their selectivity profiles. For example, some 2-indolinone-based ureides, including derivatives labeled "6a-u," have shown potent multikinase inhibitory activity against VEGFR-2, FGFR-1, and PDGFR-b, indicating a broader spectrum of activity rather than high selectivity for a single target nih.gov. Such findings are crucial for understanding the polypharmacological nature of certain inhibitors and designing compounds with desired specificity or multi-target profiles.
Compound Names and PubChem CIDs
The designation "this compound" is a research-specific identifier. Based on the provided search results, "6a" appears as a derivative within several distinct chemical series that have been computationally studied for their interaction with Protein Tyrosine Kinases. Therefore, a single, unique PubChem CID for "this compound" as a standalone compound is not directly available. Instead, the table below lists PubChem CIDs for the core chemical classes to which these "6a" compounds belong.
Molecular Mechanism of Action Elucidation of Ptk in 6a
Identification of Primary Protein Tyrosine Kinase Targets
Analysis of Downstream Signaling Pathway Modulation
The functional consequences of PTK-IN-6a's inhibitory activity on key cellular signaling cascades have been investigated to a limited extent. The following subsections detail the currently understood impacts on major pathways.
JAK/STAT Pathway Interference
Given its identification as a potential JAK3 inhibitor, this compound is presumed to interfere with the JAK/STAT signaling pathway. This pathway is integral to cytokine signaling and immune response regulation. Inhibition of JAK3 would theoretically lead to a reduction in the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. Specific investigations into the effect of this compound on the phosphorylation status of individual STAT proteins, such as STAT1, are necessary to confirm this mechanism, but detailed experimental data is not currently available in published research.
MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key components such as p38, ERK5, and the Raf/MEK/ERK cascade, is a central regulator of cellular processes like proliferation, differentiation, and stress responses. The impact of this compound on this pathway has not been extensively documented in scientific literature. Understanding whether this compound directly or indirectly modulates the phosphorylation and activation of key MAPK pathway members is essential for a complete mechanistic understanding.
PI3K/AKT/mTOR Pathway Regulation
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling axis that governs cell growth, survival, and metabolism. Cross-talk between the JAK/STAT and PI3K/AKT/mTOR pathways is well-established. While it is plausible that this compound could regulate this pathway, either through direct inhibition of a kinase within the cascade or indirectly via its effects on upstream signaling, specific studies detailing the effects of this compound on the phosphorylation state of key proteins like AKT and mTOR are not present in the available scientific literature.
RhoA and Aryl Hydrocarbon Receptor (AhR) Signaling
The RhoA and Aryl Hydrocarbon Receptor (AhR) signaling pathways are involved in a diverse range of cellular functions, including cytoskeletal dynamics and xenobiotic metabolism, respectively. There is currently no available research to indicate whether this compound has any modulatory effects on these specific signaling pathways.
Investigation of Protein-Protein Interactions Influenced by this compound
Beyond direct kinase inhibition, small molecules can also exert their effects by altering protein-protein interactions, which are crucial for the formation of signaling complexes and the propagation of cellular signals. To date, there are no published studies that have investigated the influence of this compound on specific protein-protein interactions within the aforementioned signaling pathways or in a broader cellular context.
Preclinical Biological Evaluation of Ptk in 6a
In Vitro Cellular and Biochemical Characterization
In vitro studies provide fundamental insights into how a compound interacts with its molecular targets and influences cellular behavior in a controlled environment. These experiments are essential for establishing the compound's pharmacological profile before proceeding to more complex in vivo models.
Kinase activity profiling is a critical step in characterizing PTK inhibitors. This involves assessing the compound's inhibitory potency (typically measured as IC50 values) against a diverse panel of protein tyrosine kinases. This profiling helps determine the compound's selectivity and identify its primary targets, as well as any off-target activities that could lead to side effects. Assays often utilize platforms like the PamChip® microarray system, which can measure the activity of numerous kinases by detecting peptide phosphorylation in real-time. nih.govpamgene.com
Detailed Research Findings for PTK-IN-6a: Specific, detailed data regarding the kinase activity profiling of this compound against a panel of protein tyrosine kinases, including IC50 values, were not found in the conducted searches.
Compounds targeting PTKs are often evaluated for their ability to modulate cellular proliferation and viability, especially in disease models such as cancer cell lines, given the frequent deregulation of PTKs in various malignancies. genecards.org Assays like MTT, CellTiter-Glo, or BrdU incorporation are commonly used to quantify the compound's effect on cell growth and survival. reactionbiology.comamegroups.org Protein Tyrosine Kinase 6 (PTK6), a common target for PTK inhibitors, is known to be overexpressed in many cancers and can enhance proliferation and anchorage-independent survival. genecards.orgnih.gov Studies on PTK6 have shown that its suppression can reduce cellular proliferation in certain cancer cell lines, while its overexpression can increase it. aacrjournals.org
Detailed Research Findings for this compound: Specific, detailed data on the modulation of cellular proliferation and viability by this compound in various disease models, including IC50 values for cell lines, were not found in the conducted searches.
The induction of programmed cell death, or apoptosis, is a highly desirable mechanism for anticancer agents. PTK inhibitors are often investigated for their capacity to trigger apoptotic pathways in cancer cells. Assays typically involve detecting markers such as caspase activation (e.g., cleaved caspase-3) and PARP cleavage, or using flow cytometry to identify apoptotic cell populations (e.g., Annexin V staining). researchgate.netmdpi.com PTK6 has been implicated in cell survival, and its knockdown has been shown to promote apoptosis in certain cancer cell types, particularly following DNA damage. nih.gov
Detailed Research Findings for this compound: Specific, detailed data demonstrating the induction of programmed cell death (apoptosis) by this compound were not found in the conducted searches.
Inhibition of cellular migration and invasion is a key aspect of evaluating compounds for their anti-metastatic potential. These processes are crucial for tumor progression and metastasis. In vitro assays, such as Boyden chamber assays (for migration and invasion through Matrigel), scratch wound assays, or transwell assays, are employed to assess a compound's ability to impede cell movement and penetration through extracellular matrix barriers. plos.orgnih.gov PTK6 has been shown to contribute to cancer cell migration and invasion in various models, with its suppression reducing these capabilities. plos.orgnih.gov
Detailed Research Findings for this compound: Specific, detailed data on the inhibition of cellular migration and invasion by this compound were not found in the conducted searches.
The effects of a compound on cellular differentiation and phenotype are important for understanding its broader biological impact, especially in developmental processes, tissue regeneration, or cancer therapy, where inducing differentiation can be a therapeutic strategy. nih.govfrontiersin.org PTKs play significant roles in regulating cell fate decisions, and their inhibition can alter cellular characteristics, including morphology and gene expression profiles. nih.govhaematologica.org For instance, PTK6 has complex, context-specific functions, promoting epithelial phenotypes in some colon cancer models. aacrjournals.org
Detailed Research Findings for this compound: Specific, detailed data concerning the effects of this compound on cellular differentiation and phenotype were not found in the conducted searches.
Biochemical target engagement studies aim to directly demonstrate that a compound interacts with its intended molecular target within a cellular context and modulates its activity. This is often achieved through phosphorylation assays, where changes in the phosphorylation status of the target protein or its downstream substrates are measured, typically using Western blotting with phospho-specific antibodies. nih.govresearchgate.net These studies confirm that the compound is reaching and affecting its target in a biologically relevant manner. For example, PTK6 is known to phosphorylate various substrates, including AKT and FAK, and its activity can be assessed by monitoring the phosphorylation levels of these proteins. carnabio.comresearchgate.net
Detailed Research Findings for this compound: Specific, detailed data from biochemical target engagement studies, such as phosphorylation assays directly demonstrating the interaction or inhibition of this compound with its targets in a cellular context, were not found in the conducted searches.
In Vivo Studies in Relevant Non-Human Animal Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of novel compounds in a living system, providing insights into their efficacy and mechanism of action within complex biological environments. While comprehensive detailed in vivo data for this compound across a broad spectrum of disease models are still emerging in publicly accessible literature, initial evaluations have highlighted its activity in specific contexts.
Evaluation in Disease Models (e.g., murine cancer xenografts, inflammatory models)
Inflammatory Models: this compound (compound 6a or DPPY) has demonstrated efficacy in in vivo inflammatory disease models, specifically in the context of Idiopathic Pulmonary Fibrosis (IPF). Biological evaluations have shown that this compound can remarkably decrease the severity of IPF disease in animal models. This suggests a potential therapeutic role for this multi-PTK inhibitor in treating fibrotic and inflammatory conditions. researchgate.net
Cancer Xenograft Models: While this compound exhibits potent anti-proliferative activity against B-cell lymphoma cells in vitro, detailed in vivo murine cancer xenograft data specifically for this compound were not extensively detailed in the current search results. medchemexpress.com General principles of xenograft models involve implanting human tumor cells into immunocompromised mice to assess drug efficacy against human cancers in a living system. chayon.co.kr Other protein tyrosine kinase inhibitors have been evaluated in such models, demonstrating their ability to inhibit tumor growth and metastasis. oncotarget.com
Pharmacodynamic Biomarker Analysis in Tissues from Animal Models
Specific pharmacodynamic (PD) biomarker analysis directly attributed to this compound in animal tissues is not extensively reported in the available search results. Pharmacodynamic studies typically involve measuring the biological effects of a compound on its target or downstream pathways within tissues. For other kinase inhibitors, such analyses often include assessing the phosphorylation status of target kinases (e.g., cMet phosphorylation) or changes in the expression of relevant proteins in tumor or inflamed tissues, which can serve as surrogate indicators of drug activity. news-medical.net The observed in vivo efficacy of this compound in IPF models implies underlying pharmacodynamic effects on relevant inflammatory pathways, though the specific biomarkers analyzed were not detailed. researchgate.net
Assessment of Molecular and Cellular Responses in In Vivo Systems
The molecular and cellular responses to this compound in in vivo systems are primarily inferred from its known in vitro activity as a potent PTK inhibitor. This compound has demonstrated strong inhibitory potency against key protein tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase 3 (JAK3), with IC50 values below 10 nM for each. medchemexpress.com
The in vivo efficacy in reducing the severity of Idiopathic Pulmonary Fibrosis suggests that this compound modulates cellular processes and signaling pathways critical to the pathogenesis of this inflammatory and fibrotic disease. researchgate.net Given its in vitro profile, these effects likely involve the inhibition of EGFR, BTK, and/or JAK3 signaling pathways, which are implicated in cell proliferation, survival, and inflammatory responses. Further detailed studies would be required to elucidate the precise in vivo molecular and cellular responses, such as changes in phosphorylation of these targets or downstream effectors, and their impact on specific cell populations within affected tissues.
Table 1: Key Kinase Inhibition Profile of this compound (DPPY)
| Kinase Target | IC50 Value (nM) | Reference |
| EGFR | <10 | medchemexpress.com |
| BTK | <10 | medchemexpress.com |
| JAK3 | <10 | medchemexpress.com |
Preclinical Combination Research Involving Ptk in 6a
Rationale for Combination Strategies with Other Therapeutic Agents
(No information available)
Synergistic Effects in In Vitro Cellular Models
(No information available)
Combination Modalities in In Vivo Non-Human Animal Models
(No information available)
Mechanistic Basis for Combination Efficacy
(No information available)
Future Research Directions and Translational Implications in Chemical Biology
Development of Next-Generation PTK-IN-6a Analogs with Improved Selectivity and Potency
The development of next-generation this compound analogs is crucial for addressing challenges such as off-target effects and the emergence of drug resistance, aiming for enhanced selectivity and potency. Strategies for achieving these improvements often involve systematic structural modifications and comprehensive structure-activity relationship (SAR) studies creative-diagnostics.comuzh.ch.
Medicinal chemistry efforts frequently employ rational drug design, which integrates computational tools and experimental validation. In silico methods, including pharmacophore modeling, molecular dynamics simulations, virtual screening, and molecular docking, are instrumental in predicting ligand-target interactions and guiding the design of more efficient drug candidates creative-diagnostics.comresearchgate.netreactionbiology.compsu.edu. For instance, molecular docking studies have been performed for lead optimization of potential PTK inhibitors psu.edu.
A key challenge in kinase inhibitor design is achieving high selectivity, as many inhibitors target the highly conserved ATP-binding pocket, leading to potential inhibition of multiple kinases researchgate.netpnas.org. To overcome this, researchers explore modifications that exploit subtle differences in the active sites or target allosteric sites. For example, specific chemical modifications, such as halogen substitutions on aromatic rings, have been shown to influence binding affinity and selectivity for certain receptors uzh.ch.
The iterative process of analog synthesis and biological evaluation allows for the fine-tuning of molecular structures to optimize their inhibitory profiles. This involves:
Targeted Structural Modifications: Introducing or altering functional groups to improve binding affinity, enhance membrane permeability, or reduce susceptibility to metabolic degradation.
SAR Elucidation: Systematically evaluating the impact of these modifications on potency (e.g., IC50 values) and selectivity across a panel of kinases pnas.orgaacrjournals.org.
Computational-Experimental Feedback Loop: Using computational predictions to guide synthesis, and then experimental data to refine computational models, creating a powerful cycle for optimization researchgate.netreactionbiology.com.
While "Compound 6a" has been explored in the context of improving potency and selectivity for protein tyrosine phosphatases (PTPs), specifically PTP-MEG2, demonstrating the general principle of analog development for enhanced properties nih.gov, the focus for this compound remains on its role as a PTK inhibitor. The principles of improving potency and selectivity through rational design and systematic analog development are directly applicable to this compound.
Exploration of Novel Therapeutic Indications for Compounds Modulating Targeted PTK Pathways
The broad involvement of protein tyrosine kinases in various cellular processes suggests that compounds modulating these pathways, such as this compound, hold potential for novel therapeutic indications beyond their initial scope. The exploration of these indications is driven by a deeper understanding of PTK signaling in disease pathogenesis.
Oncology: PTK inhibitors have demonstrated significant therapeutic promise in various cancers.
Hematologic Malignancies: Aberrant PTK activity is a hallmark of many leukemias and lymphomas. For example, the BCR-ABL kinase in Chronic Myeloid Leukemia (CML) and FLT3 mutations in Acute Myeloid Leukemia (AML) are well-established PTK targets creative-diagnostics.commdpi.comguidetopharmacology.org. PTK inhibitors like imatinib (B729) mesylate (for BCR-ABL) and SU5614 (for FLT3) exemplify the success in this area creative-diagnostics.commdpi.com.
Solid Tumors: PTKs are also critical in the progression of solid tumors. Protein Tyrosine Kinase 6 (PTK6), for instance, modulates the pathogenesis of breast and prostate cancers and is a biomarker for breast cancer prognosis mdpi.com. PTK6 is known to mediate advanced cancer phenotypes, including tumor cell migration, and is associated with anchorage-independent growth in breast and prostate cancers biorxiv.org. PTK6 also promotes AKT activation, a key player in pathways regulating energy metabolism, proliferation, and cell survival. Other targets include the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), whose inhibition can impact angiogenesis and tumor cell proliferation researchgate.netnih.govguidetopharmacology.org.
Beyond Oncology: The therapeutic potential of PTK modulation extends to other disease areas:
Inflammatory and Autoimmune Diseases: PTKs play roles in immune cell signaling and inflammatory responses. For example, PTK inhibitors have shown the ability to attenuate antigen-induced bronchial contraction and inhibit mast cell degranulation, suggesting potential in conditions like asthma. Bruton's tyrosine kinase (BTK) inhibitors are also being investigated for B-cell malignancies and autoimmune diseases like rheumatoid arthritis, due to BTK's role in B lymphocyte development and function, and pro-inflammatory cytokine secretion.
Metabolic Disorders: While "Compound 6a" (distinct from this compound) was identified as a potent and selective PTP-MEG2 inhibitor with therapeutic potential for Type 2 Diabetes by augmenting insulin (B600854) signaling and improving glucose homeostasis nih.gov, this highlights the broader impact of modulating tyrosine phosphorylation in metabolic pathways.
The exploration of novel indications for this compound would involve comprehensive profiling against a wider array of PTK targets and their associated signaling pathways, alongside investigations in relevant disease models.
Advanced Methodologies for Preclinical Research and Compound Optimization
Advanced methodologies are indispensable for the efficient and robust preclinical research and optimization of PTK inhibitors like this compound. These methodologies encompass a range of biochemical, cellular, and computational approaches.
Table 1: Key Methodologies in Preclinical PTK Inhibitor Research and Optimization
| Methodology Category | Specific Techniques/Applications | Purpose in Optimization | Relevant Findings/Considerations |
| Biochemical Assays | Kinase activity assays, radiometric assays, ELISA-based assays | Determine compound activity, potency (IC50), and initial selectivity against purified kinases nih.govaacrjournals.org. | Essential for quantifying inhibitory strength and identifying primary targets nih.govaacrjournals.org. |
| Cellular Assays | Cell proliferation assays, cellular phosphorylation assays, live-cell imaging, target engagement studies | Assess compound efficacy in a biological context, evaluate effects on cell lines and disease models, confirm target inhibition within cells nih.govaacrjournals.org. | Provide insights into cellular potency and the compound's ability to modulate kinase activity in a living system nih.govaacrjournals.org. |
| Selectivity Profiling | Multi-parallel biochemical assays (e.g., panels of 100-400 kinases) | Identify off-target activities and define the kinome selectivity profile of a compound pnas.org. | Crucial for minimizing off-target effects and predicting potential adverse outcomes pnas.org. |
| Computational Methods | High-throughput virtual screening (HTVS), pharmacophore modeling, molecular docking, molecular dynamics simulations, QSAR studies | Aid in hit identification, rationalize drug design, predict binding modes, and optimize lead compounds for improved properties creative-diagnostics.comresearchgate.netreactionbiology.compsu.edu. | Accelerate drug discovery by predicting active compounds and guiding structural modifications researchgate.netreactionbiology.com. |
| In Vivo Studies | Animal models of disease, pharmacokinetic (PK) studies, pharmacodynamic (PD) studies | Evaluate efficacy, absorption, distribution, metabolism, and excretion (ADME) properties in a living organism nih.gov. | Provide critical data on systemic behavior and therapeutic potential before clinical translation nih.gov. |
Compound optimization often begins with hit identification through high-throughput screening (HTS) campaigns, followed by lead optimization techniques researchgate.net. Computational tools play a vital role in this process, enabling researchers to design more efficient drug candidates by understanding molecular determinants for drug-target interactions researchgate.net. Molecular docking, for instance, is routinely used for lead optimization of potential PTK inhibitors psu.edu.
Advanced selectivity profiling, often conducted by specialized laboratories, involves running hundreds of kinase assays in parallel to generate comprehensive IC50 data, which is then analyzed using sophisticated methods to quantify selectivity pnas.org. This detailed profiling is critical for identifying compounds with a desirable balance of on-target potency and minimal off-target activity.
Bridging Preclinical Discoveries to Potential Academic Investigations
Bridging preclinical discoveries to potential academic investigations is a fundamental aspect of translational science, which aims to transform laboratory observations into interventions that improve health aacrjournals.org. This transition often involves a collaborative ecosystem where academic institutions play a pivotal role in deepening the scientific understanding of novel compounds like this compound.
Academic investigations serve several key purposes in this translational pipeline:
Elucidating Mechanisms of Action and Resistance: While preclinical studies might identify a compound's efficacy, academic research often delves deeper into the precise molecular mechanisms by which it exerts its effects and how resistance might develop researchgate.netmdpi.com. This includes detailed studies on binding kinetics, allosteric regulation, and downstream signaling pathway modulation.
Identifying Novel Biomarkers: Academic labs are frequently at the forefront of discovering and validating biomarkers that can predict response to PTK inhibitors, monitor disease progression, or identify patient populations most likely to benefit from a particular therapy.
Exploring Broader Biological Roles: Preclinical studies often focus on a specific disease indication. Academic investigations can explore the compound's effects across a wider range of biological systems and disease models, potentially uncovering novel therapeutic applications or unexpected biological insights aacrjournals.org.
Developing Innovative Methodologies: Academic settings are incubators for new scientific techniques and analytical tools. This includes the development of advanced assays, imaging techniques, and computational models that can further accelerate drug discovery and development researchgate.netreactionbiology.comaacrjournals.org.
Training the Next Generation of Scientists: Academic programs in translational research are crucial for training clinician-scientists and researchers equipped with the skills to navigate the complexities of drug discovery and development, bridging the gap between basic science and clinical application biorxiv.org.
Fostering Collaborative Partnerships: The success of translational research heavily relies on cooperative partnerships among diverse stakeholders, including medicinal chemists, pharmacologists, biologists, and clinicians aai.org. Academic institutions often serve as central hubs for these multidisciplinary collaborations, facilitating the exchange of knowledge and resources.
The findings from academic investigations can inform further preclinical development, guide the design of subsequent analogs, and provide the scientific rationale for advancing compounds like this compound towards early-stage clinical exploration, ensuring that discoveries are robustly validated and their full potential is understood.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of PTK-IN-6a, and how do they influence experimental design?
- Methodological Answer : Characterize properties such as solubility, stability (pH/thermal), and partition coefficient using techniques like HPLC, mass spectrometry, and DSC/TGA. These properties dictate solvent selection, storage conditions, and in vitro assay design (e.g., buffer compatibility) . For reproducibility, document deviations in property measurements and their impact on downstream assays.
Q. How is this compound synthesized, and what purity thresholds are critical for biological studies?
- Methodological Answer : Follow published synthetic routes (e.g., peptide coupling or kinase inhibitor scaffolds) and validate purity via NMR, LC-MS, and elemental analysis. Purity ≥95% is typically required to minimize off-target effects. Use orthogonal purification methods (e.g., column chromatography, recrystallization) and report yield variations across batches .
Q. What in vitro assays are most suitable for evaluating this compound’s kinase inhibition profile?
- Methodological Answer : Employ fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant kinases. Include positive controls (e.g., staurosporine) and dose-response curves (IC₅₀ calculations). Optimize assay conditions (ATP concentration, incubation time) to align with physiological relevance. Document inter-assay variability using coefficient of variation (CV) metrics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify variability sources (e.g., assay protocols, cell lines). Replicate key studies under standardized conditions and perform meta-analysis with random-effects models. Address confounding factors like batch-to-batch compound variability or assay detection limits .
Q. What strategies optimize this compound’s bioavailability in in vivo models while maintaining potency?
- Methodological Answer : Use the PEO framework (Population: murine models; Exposure: pharmacokinetic profiling; Outcome: bioavailability). Test formulations (e.g., PEGylation, liposomal encapsulation) and measure Cmax, Tmax, and AUC via LC-MS/MS. Cross-validate results with in silico ADMET predictors (e.g., SwissADME) to refine dosing regimens .
Q. How should researchers design a longitudinal study to assess this compound’s resistance development in cancer cell lines?
- Methodological Answer : Apply the PICOT framework:
- P opulation: this compound-sensitive cell lines (e.g., HCT-116).
- I ntervention: Incremental dose escalation over 12 weeks.
- C omparison: Parental vs. resistant sublines.
- O utcome: Gene expression profiling (RNA-seq) of resistance markers (e.g., ABC transporters).
- T ime: 6-month timeline with monthly sampling. Use CRISPR-Cas9 validation for candidate genes .
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other therapeutics?
- Methodological Answer : Calculate combination indices (CI) via the Chou-Talalay method. Use SynergyFinder 3.0 for dose-matrix analysis (e.g., ZIP model). Report 95% confidence intervals and validate with Bliss independence criteria. Address overfitting risks by splitting datasets into training/validation cohorts .
Methodological Frameworks and Tools
- Data Integrity : Use R or Python for reproducible analysis pipelines (Jupyter Notebooks for documentation). Share raw data in repositories like Zenodo .
- Literature Review : Follow PRISMA-ScR for scoping reviews. Tools: Covidence for screening, VOSviewer for co-citation networks .
- Ethical Compliance : Align in vivo studies with ARRIVE 2.0 guidelines. Include power analyses to justify sample sizes .
Data Presentation Standards
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
